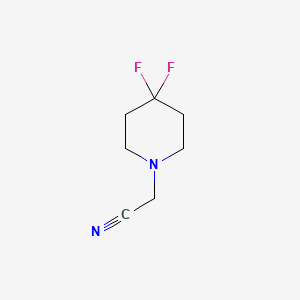

(4,4-Difluoropiperidin-yl)acetonitrile

Description

Significance of Fluorine in Contemporary Organic Chemistry and Drug Design

The introduction of fluorine into organic molecules can profoundly influence their properties, a strategy that has been widely adopted in drug design and materials science. Fluorine, being the most electronegative element, imparts unique electronic effects on a molecule. Its small size allows it to replace hydrogen without significant steric hindrance, yet its presence can lead to substantial changes in acidity, basicity, and dipole moment of neighboring functional groups.

In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. The carbon-fluorine bond is exceptionally strong, rendering it resistant to cleavage by metabolic enzymes. Furthermore, fluorination can improve a molecule's lipophilicity, which can in turn enhance its membrane permeability and oral bioavailability. The strategic placement of fluorine atoms can also lead to stronger binding interactions with biological targets, thereby increasing the potency of a drug.

Key Physicochemical Effects of Fluorination:

| Property | Impact of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond |

| Lipophilicity | Generally increased, potentially improving membrane permeability |

| Acidity/Basicity (pKa) | Can be significantly altered, affecting drug absorption and distribution |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets |

| Conformation | Can influence the preferred three-dimensional shape of a molecule |

Role of Piperidine (B6355638) Scaffolds as Privileged Structures in Molecular Architectures

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence has led to it being classified as a "privileged structure," a concept that describes molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological macromolecules. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often serves as a key anchoring point for binding to receptors and enzymes. The incorporation of a piperidine scaffold can also improve the pharmacokinetic properties of a molecule, such as its solubility and absorption.

The Acetonitrile (B52724) Moiety in Diverse Chemical Transformations and as a Synthetic Handle

The acetonitrile group (-CH₂CN) is a versatile functional group in organic synthesis, serving both as a key reactive intermediate and as a precursor to other important functionalities. The methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated to form a nucleophilic carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

The nitrile group itself can undergo a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry. This versatility makes the acetonitrile moiety a valuable "synthetic handle" that can be introduced early in a synthetic sequence and later transformed into a variety of other functional groups as needed.

Common Transformations of the Nitrile Group:

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |

| Reduction | H₂, catalyst or LiAlH₄ | Primary Amine |

| Cycloaddition | NaN₃ | Tetrazole |

| Grignard Reaction | RMgX | Ketone (after hydrolysis) |

Strategic Importance of (4,4-Difluoropiperidin-yl)acetonitrile as a Building Block in Synthetic Chemistry

This compound strategically combines the advantageous features of a fluorinated piperidine with the synthetic versatility of an acetonitrile moiety. The geminal difluoro substitution at the 4-position of the piperidine ring locks the local conformation and significantly alters the basicity of the piperidine nitrogen, which can be advantageous in modulating the pharmacokinetic profile of a drug candidate and reducing off-target effects.

This building block serves as a valuable starting material for the synthesis of more complex molecules. The acetonitrile group can be elaborated into a variety of other functional groups, allowing for the introduction of diverse side chains and the construction of novel molecular scaffolds. For example, the nitrile can be converted to an amine, which can then be acylated or alkylated to introduce further diversity. A patent for 4,4-difluoro-piperidine compounds highlights the use of related structures in the synthesis of pharmaceutically active compounds. google.com The presence of the difluorinated piperidine ring provides a metabolically stable and conformationally constrained core, while the acetonitrile handle offers a convenient point for synthetic diversification. This combination makes this compound a powerful tool for the rapid generation of libraries of novel compounds for drug discovery and other applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBCLLDJDFMGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 4,4 Difluoropiperidin Yl Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. The linear geometry of the sp-hybridized carbon and nitrogen atoms, along with the presence of two pi bonds, dictates its chemical behavior. The primary modes of reactivity involve nucleophilic additions across the carbon-nitrogen triple bond and transformations that modify the oxidation state of the nitrile carbon.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. This addition reaction initially forms an imine anion, which can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbon of nitriles. This addition leads to the formation of a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate does not yield an amine, but rather a ketone. This two-step process provides a valuable method for the synthesis of ketones where a new carbon-carbon bond is formed.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by the hydrolysis of the resulting imine.

Table 1: Illustrative Example of Grignard Reagent Addition to a Nitrile

| Reactant | Grignard Reagent | Intermediate | Final Product |

| Phenylacetonitrile | Ethylmagnesium bromide | Imine magnesium bromide salt | 1-Phenyl-1-propanone |

Similar to Grignard reagents, other organometallic compounds, such as organolithium reagents (R-Li), can also add to the nitrile group. Organolithium reagents are generally more reactive than Grignard reagents and follow a similar reaction pathway, yielding a ketone after acidic workup. The choice of organometallic reagent can be influenced by factors such as the presence of other functional groups in the molecule.

Table 2: Example of Organolithium Reagent Addition to a Nitrile

| Reactant | Organolithium Reagent | Intermediate | Final Product |

| Benzonitrile | Methyllithium | Imine lithium salt | Acetophenone |

Reduction of the Nitrile Moiety to Primary Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is a fundamental method for introducing a primary amine functionality into a molecule. Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

With lithium aluminum hydride, the reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. The resulting imine intermediate is further reduced to the amine. Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Table 3: Common Methods for the Reduction of Nitriles to Primary Amines

| Reactant | Reagent/Catalyst | Product |

| Acetonitrile (B52724) | 1. LiAlH₄, 2. H₂O | Ethylamine |

| Benzonitrile | H₂, Raney Nickel | Benzylamine |

Cycloaddition Reactions Involving Nitriles and Nitrile Oxides

Nitriles can participate in cycloaddition reactions, although they are generally less reactive as dienophiles or dipolarophiles compared to alkenes or alkynes. However, under certain conditions, particularly when the nitrile is activated by an electron-withdrawing group, they can undergo [2+2] or [4+2] cycloadditions.

A more common cycloaddition involving the nitrile functionality is the 1,3-dipolar cycloaddition with nitrile oxides. Nitrile oxides, generated in situ from oximes, react with various dipolarophiles. While nitriles themselves can act as dipolarophiles, this is less common. More frequently, the nitrile group is a precursor to the nitrile oxide dipole for reaction with other unsaturated systems.

Hydrolysis and Amide Formation (e.g., Ritter Reaction)

Nitriles can be hydrolyzed to either carboxamides or carboxylic acids under acidic or basic conditions. The outcome of the reaction is dependent on the reaction conditions, with partial hydrolysis yielding the amide and complete hydrolysis affording the carboxylic acid.

A notable reaction for the formation of N-substituted amides from nitriles is the Ritter reaction . wikipedia.orgambeed.com This reaction involves the reaction of a nitrile with a carbocation source, typically generated from an alcohol or an alkene in the presence of a strong acid like sulfuric acid. wikipedia.orgambeed.com The nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydration of the nitrilium ion yields the corresponding N-substituted amide. wikipedia.orgambeed.com

Table 4: General Scheme of the Ritter Reaction

| Alkene/Alcohol | Nitrile | Acid Catalyst | Product (N-substituted amide) |

| 2-Methylpropene | Acetonitrile | H₂SO₄ | N-tert-Butylacetamide |

| tert-Butanol | Benzonitrile | H₂SO₄ | N-tert-Butylbenzamide |

Carbon-Hydrogen (C-H) Functionalization Directed by the Nitrile Group

The nitrile group is a powerful tool in directing C-H functionalization, offering a versatile handle for introducing new substituents at specific positions. While direct C-H functionalization on (4,4-Difluoropiperidin-yl)acetonitrile itself is not extensively documented in the provided literature, the principles of nitrile-directed C-H activation can be applied to predict its reactivity.

Transition metal-catalyzed C-H functionalization often utilizes directing groups to achieve high selectivity. umich.edu The nitrile group can coordinate to a metal center, positioning the catalyst to activate otherwise unreactive C-H bonds. umich.edu For the acetonitrile moiety attached to the 4,4-difluoropiperidine (B1302736) ring, this could theoretically enable functionalization at the α-carbon of the piperidine (B6355638) ring or even at more remote positions, depending on the formation of stable metallacyclic intermediates.

In aromatic systems, nitrile-based templates have been developed for meta-selective C-H bond functionalization. nih.gov This strategy involves a directing group that positions a catalyst to activate a C-H bond at the meta position relative to an existing functional group. nih.gov While the piperidine ring is aliphatic, the underlying principle of using the nitrile's linear geometry and coordinating ability to control the position of bond activation remains relevant for designing complex derivatization strategies. The directing ability of the nitrile group has been shown to be superior to that of an ester in certain competition experiments. nih.gov

The development of methods for traceless nitrile-directed C-H activation further enhances the synthetic utility of this approach, allowing for the introduction of functional groups followed by the removal or transformation of the nitrile. umich.edu Such strategies could be envisioned for the elaboration of the this compound scaffold.

Reactivity of the Fluorinated Piperidine Ring

The presence of the gem-difluoro group at the C4 position significantly modulates the reactivity of the piperidine ring.

The piperidine core of this compound is susceptible to substitution reactions, primarily at the nitrogen atom and potentially at the carbon atoms of the ring. The nitrogen atom, being a secondary amine, can readily undergo N-alkylation, N-acylation, and N-arylation reactions to introduce a wide variety of substituents.

Substitution reactions on the carbon framework are more challenging but can be achieved. For instance, in highly fluorinated systems like pentafluoropyridine, nucleophilic substitution of fluorine atoms is a key reaction. rsc.org While this compound is not perfluorinated, the strong electron-withdrawing effect of the C4-difluoro group can influence the reactivity of adjacent positions. Synthetic strategies towards 4-substituted 3,3-difluoropiperidines have been developed, demonstrating that the core structure can be built up through multi-step sequences involving additions and cyclizations. nih.gov These methods could potentially be adapted to introduce further diversity onto the this compound scaffold.

Oxidative reactions can be employed to transform substituents on the piperidine ring, leading to new functional groups. For example, the oxidation of a 4-methylenepiperidine (B3104435) derivative using reagents like osmium tetroxide and sodium periodate (B1199274) (Lemieux–Johnson oxidation) yields the corresponding piperidinone. mdpi.com This type of transformation highlights a potential pathway for derivatization if a suitable precursor based on the this compound skeleton is available. The piperidine nitrogen can also be oxidized to form N-oxides, which are useful intermediates for further functionalization. The stability of the ring towards oxidation is crucial, and in some cases, overoxidation can lead to the formation of the corresponding pyridine (B92270) derivative. mdpi.com

Stereoelectronic Effects of Fluorine on Reactivity

The two fluorine atoms at the C4 position exert profound stereoelectronic effects that dictate the molecule's conformation, physicochemical properties, and chemical reactivity.

Fluorine is the most electronegative element, and its introduction into the piperidine ring significantly alters the electron distribution. tandfonline.comnih.gov The strong inductive effect of the gem-difluoro group at the C4 position withdraws electron density from the ring, which has several important consequences:

Basicity (pKa) Reduction: The electron-withdrawing nature of the CF2 group reduces the basicity of the piperidine nitrogen. tandfonline.comnih.gov This modulation of pKa is a critical parameter in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences properties like solubility, membrane permeability, and receptor binding. tandfonline.comnih.gov The effect of fluorine on basicity is generally additive and decreases with increasing distance from the basic center. nih.gov

Conformational Preference: The electronic effects of fluorine, including hyperconjugation and charge-dipole interactions, play a significant role in determining the conformational preferences of the piperidine ring. nih.govresearchgate.netresearchgate.net In many fluorinated piperidines, there is a notable preference for an axial orientation of the fluorine atom, which can be attributed to stabilizing hyperconjugative interactions (e.g., electron donation from anti-periplanar C-H bonds into the C-F σ* orbital) and favorable charge-dipole interactions. nih.govresearchgate.net

These electronic perturbations can influence the pathways of chemical reactions by affecting the stability of intermediates and transition states.

The replacement of two hydrogen atoms with two fluorine atoms at the C4 position also introduces steric effects. Although fluorine is only slightly larger than hydrogen, the gem-difluoro group creates a distinct steric environment. tandfonline.com

Steric Hindrance: The difluoromethylene group can sterically hinder the approach of reagents to certain faces of the molecule, thereby influencing the regioselectivity of reactions. For example, in substitution reactions on adjacent carbons or functionalization of the piperidine nitrogen, the steric bulk of the CF2 group could direct incoming groups to the less hindered position. rsc.org

Conformational Rigidity and Selectivity: The stereoelectronic effects of the CF2 group can lock the piperidine ring into a preferred conformation. researchgate.netrsc.org This pre-organization of the molecular scaffold can lead to high levels of stereoselectivity in subsequent reactions, as one face of the ring may be preferentially exposed. The interplay between steric and electronic effects in substituted N-Boc piperidines, for instance, can favor twist-boat conformations to avoid unfavorable steric interactions like A(1,3) strain, which in turn dictates the outcome of reactions such as epimerization. nih.gov This conformational control is a powerful tool for designing stereochemically defined molecules.

The combination of these electronic and steric factors makes the difluoromethylene group a valuable substituent for fine-tuning the reactivity and properties of the piperidine scaffold.

Data Tables

Table 1: Influence of Fluorination on Physicochemical Properties of Piperidines

| Property | Effect of Fluorination | Rationale | References |

| Basicity (pKa) | Decrease | Strong inductive electron withdrawal by fluorine atoms reduces electron density on the nitrogen. | tandfonline.com, nih.gov, nih.gov |

| Lipophilicity (LogP) | Variable/Increase | Complex interplay of reduced basicity and inherent lipophilicity of fluorine. Can increase LogP at neutral pH. | nih.gov, nih.gov |

| Aqueous Solubility | Generally Decreased | Often inversely correlated with increased lipophilicity and influenced by crystal packing energies. | nih.gov, nih.gov |

| Metabolic Stability | Generally Increased | High C-F bond energy strengthens adjacent C-H bonds against enzymatic oxidation. | nih.gov, nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, including ¹H, ¹³C, ¹⁹F, and advanced 2D techniques, a complete picture of the atomic connectivity and spatial arrangement of (4,4-Difluoropiperidin-1-yl)acetonitrile can be assembled.

Proton (¹H) NMR for Structural Verification

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. For (4,4-Difluoropiperidin-1-yl)acetonitrile, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the acetonitrile (B52724) methylene (B1212753) protons and the protons of the difluoropiperidine ring.

Based on the analysis of closely related structures, such as 2-(4,4-difluoropiperidin-1-yl)ethanamine, the protons on the piperidine (B6355638) ring are anticipated to appear as complex multiplets. Specifically, the four protons adjacent to the nitrogen atom (positions 2 and 6) and the four protons adjacent to the difluorinated carbon (positions 3 and 5) would likely resonate in distinct regions of the spectrum. The methylene protons of the acetonitrile group are expected to appear as a singlet, given the absence of adjacent protons for spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for (4,4-Difluoropiperidin-1-yl)acetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | s | 2H | -CH₂CN |

| ~ 2.6 - 2.8 | m | 4H | H-2, H-6 |

| ~ 2.0 - 2.2 | m | 4H | H-3, H-5 |

Note: Predicted chemical shifts are based on typical values for similar structural motifs and data from analogous compounds.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In the ¹³C NMR spectrum of (4,4-Difluoropiperidin-1-yl)acetonitrile, distinct signals are expected for each unique carbon atom. The nitrile carbon will appear in the characteristic downfield region for cyano groups. The carbon atoms of the piperidine ring will be influenced by the neighboring nitrogen and fluorine atoms. The geminal difluorination at the C-4 position will cause a significant downfield shift and a characteristic splitting pattern (a triplet due to one-bond ¹³C-¹⁹F coupling).

Table 2: Predicted ¹³C NMR Spectral Data for (4,4-Difluoropiperidin-1-yl)acetonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~ 117 - 120 | -CN |

| ~ 115 - 125 (t) | C-4 |

| ~ 48 - 52 | C-2, C-6 |

| ~ 35 - 40 | C-3, C-5 |

| ~ 30 - 35 | -CH₂CN |

Note: Predicted chemical shifts are based on established ranges for functional groups and substituent effects.

Fluorine (¹⁹F) NMR for Fluorine Environments and Diastereomeric Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the chemical environment of fluorine atoms. For (4,4-Difluoropiperidin-1-yl)acetonitrile, the two fluorine atoms at the C-4 position are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. The multiplicity of this signal will be influenced by coupling to the adjacent protons on C-3 and C-5, likely resulting in a complex multiplet. The chemical shift will be characteristic of a geminal difluoroalkane moiety.

Nitrogen (¹⁵N) NMR for Nitrogenous Moieties

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR can provide valuable information about the electronic environment of the nitrogen atoms. In (4,4-Difluoropiperidin-1-yl)acetonitrile, two distinct nitrogen signals would be expected: one for the piperidine nitrogen and one for the nitrile nitrogen. The chemical shifts would be indicative of an aliphatic amine and a nitrile functional group, respectively.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the piperidine ring, confirming the connectivity between the protons at positions 2 and 3, and 5 and 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals of the piperidine ring by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the acetonitrile methylene group to the piperidine nitrogen and for assigning the quaternary C-4 carbon by observing its correlation with the protons at C-3 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a conformationally flexible molecule like a piperidine derivative, NOESY can help to understand the preferred chair conformation and the relative stereochemistry of substituents, although in this symmetric molecule, its utility would be more focused on confirming through-space proximities.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For (4,4-Difluoropiperidin-1-yl)acetonitrile (C₇H₁₀F₂N₂), the molecular weight is 160.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation pattern would likely involve the loss of the cyano group (-CN) or the acetonitrile moiety (-CH₂CN). Cleavage of the piperidine ring is also a probable fragmentation pathway, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced implementation that offers higher speed and sensitivity. ucdavis.edu

The FT-IR spectrum of (4,4-Difluoropiperidin-yl)acetonitrile is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a nitrile group (C≡N) will give rise to a sharp, medium-intensity absorption band. The C-F bonds will produce strong absorptions in the fingerprint region, while C-H and C-N bonds will also have distinct stretching and bending vibrations.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850 - 2970 libretexts.org | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2210 - 2260 nih.gov | Medium, Sharp |

| C-H | Bending (Scissoring) | 1450 - 1470 libretexts.org | Variable |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-N | Stretching | 1020 - 1250 | Medium-Weak |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com Single-crystal X-ray diffraction can elucidate the precise molecular structure, including bond lengths, bond angles, and the molecule's conformation in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis would provide invaluable information about the geometry of the difluoropiperidine ring (e.g., whether it adopts a chair or boat conformation) and the orientation of the acetonitrile substituent.

Powder X-ray Diffraction (PXRD) is used on microcrystalline materials to identify the crystalline phase, assess sample purity, and determine unit cell parameters. nih.gov This technique is crucial in pharmaceutical development for identifying different polymorphic forms of a compound.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique for separating components in a mixture and is widely used for purity assessment of non-volatile compounds. iosrjournals.orgresearchgate.net For this compound, a reversed-phase HPLC method would typically be employed.

In this setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a polar mobile phase through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the compound and its impurities between the two phases. A detector, most commonly a UV detector, measures the absorbance of the eluting components over time, producing a chromatogram. The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. ptfarm.pl

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) iosrjournals.org |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer ptfarm.pl |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Detector (e.g., at 210 nm) |

| Injection Volume | 10 µL |

Cheminformatics and Advanced Data Interpretation

The vast amount of data generated by modern analytical instruments necessitates the use of sophisticated computational tools for interpretation and analysis.

The identification of unknown compounds or impurities is greatly facilitated by matching their experimental mass spectra against extensive spectral libraries. newswise.comnist.gov For novel compounds like this compound, experimental spectra may not be present in existing public databases. In such cases, computational tools that predict mass spectra from chemical structures become invaluable. semanticscholar.org These in silico fragmentation techniques can generate theoretical spectra that can be compared against experimental data to aid in structural elucidation. semanticscholar.orgresearchgate.net

The process of putative identification often involves comparing experimental tandem mass spectrometry (MS/MS) data with entries in spectral databases. researchgate.net The confidence in identification increases when multiple orthogonal pieces of information, such as retention time and accurate mass, are consistent with the database entry. researchgate.net The development of specialized databases for specific classes of compounds, such as drugs of abuse and their metabolites, demonstrates the power of this approach for targeted analysis. newswise.com

Spectroscopic data, especially from techniques like NMR and mass spectrometry, are often complex and multidimensional. Multivariate analysis (MVA) methods, such as Principal Component Analysis (PCA), are powerful tools for extracting meaningful information from this type of data. diva-portal.orgyoutube.com MVA can be used to identify patterns, classify samples, and determine which variables (e.g., spectral peaks) are most important for differentiating between groups. youtube.com

In the context of analyzing this compound, PCA could be applied to a dataset of GC-MS or NMR spectra from different synthesis batches. This could help to identify batch-to-batch variations, detect the presence of impurities, and provide insights into the chemical processes occurring. For instance, in the analysis of 3-methylfentanyl synthesis routes, multivariate statistical analyses were employed to extract chemical attribution signatures from complex analytical data. osti.gov Similarly, PCA has been used to characterize hydrochemical facies based on fluoride (B91410) concentration and other parameters in groundwater samples. nih.gov

The application of MVA to spectroscopic data from fluorinated piperidines could reveal subtle structural or conformational differences that might not be apparent from a simple visual inspection of the spectra. nih.govresearchgate.net This approach, combined with advanced spectroscopic techniques, provides a comprehensive framework for the in-depth characterization of novel fluorinated compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for studying fluorinated organic molecules. researchgate.netnih.gov Methods like DFT allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic parameters, providing a detailed picture of the molecule's behavior. nih.gov For a molecule such as (4,4-Difluoropiperidin-yl)acetonitrile, these calculations can elucidate the complex interplay between the electron-withdrawing fluorine atoms and the rest of the molecular structure.

The electronic structure of this compound is significantly influenced by the high electronegativity of the two fluorine atoms. Quantum chemical simulations, including Natural Bond Orbital (NBO) and Natural Population Analysis (NPA), are employed to analyze the charge distribution and bonding interactions within the molecule. researchgate.net

The C-F bonds in the 4,4-difluoropiperidine (B1302736) moiety are highly polarized, leading to a considerable partial positive charge on the C4 carbon and partial negative charges on the fluorine atoms. This polarization induces a cascade of electronic effects throughout the piperidine (B6355638) ring. One key interaction is the negative hyperconjugation, where the lone pair electrons of the nitrogen atom (n_N) or adjacent C-H sigma bonds (σ_CH) donate into the antibonding orbitals of the C-F bonds (σ*_CF). This interaction plays a crucial role in stabilizing the molecule.

The piperidine ring is known for its chair conformation, and the substituents can occupy either axial or equatorial positions. For fluorinated piperidines, computational studies have revealed that the conformational preferences are governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.netd-nb.info While steric bulk typically favors the equatorial position, the electronic effects of fluorine can lead to a preference for the axial position, a phenomenon that contradicts conventional steric arguments. researchgate.netd-nb.info

Computational analyses using methods like DFT (e.g., M06-2X functional) are used to calculate the relative free energies (ΔG) of different conformers. researchgate.net These studies often show that solvent polarity plays a major role in determining the most stable conformation. nih.govnih.gov A more polar solvent can preferentially stabilize the conformer with a larger molecular dipole moment. d-nb.infonih.gov For instance, in the case of 3,5-difluoropiperidine, computational analysis shows an increasing stability of the axial conformer as the solvent polarity increases. nih.gov This trend is attributed to the more polar nature of the diaxial conformer, which is better stabilized by the polar solvent environment. d-nb.info

The energetic profile of the chair-to-chair interconversion can also be mapped computationally, identifying the transition state (a twist-boat conformation) and calculating the energy barrier for this process. The presence of the geminal difluoro group at the C4 position is expected to influence this energy barrier.

Table 1: Calculated Relative Free Enthalpy (ΔG) Differences Between Axial and Equatorial Conformers of a generic Fluorinated Piperidine in Various Solvents.

| Solvent | Dielectric Constant (ε) | ΔG (kcal/mol) (Axial - Equatorial) | Most Stable Conformer |

| Gas Phase | 1 | +1.0 - +3.0 | Axial |

| Benzene | 2.3 | +0.2 | Axial |

| Chloroform | 4.8 | +0.5 | Axial |

| Dichloromethane | 8.9 | +0.6 | Axial |

| DMSO | 46.7 | +0.8 | Axial |

| Water | 78.4 | +0.8 | Axial |

| Note: Data is representative of trends observed for fluorinated piperidines and illustrates the increasing stability of the polar axial conformer in more polar solvents, based on findings for related structures. d-nb.infonih.gov |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, which is essential for structural confirmation. nih.gov

Theoretical vibrational spectra (Infrared and Raman) can be simulated by performing frequency calculations on the optimized geometry of this compound. arxiv.orgcore.ac.uk These calculations, typically done at the DFT level, provide the harmonic vibrational frequencies and their corresponding intensities. researchgate.net The resulting theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes.

Key vibrational modes for this molecule would include:

C-F stretching: Strong absorptions in the IR spectrum, typically in the 1100-1000 cm⁻¹ region.

C≡N stretching: A sharp, distinct peak of medium intensity around 2250 cm⁻¹.

C-H stretching: Frequencies around 2850-3000 cm⁻¹.

N-H stretching: If the piperidine nitrogen is protonated, a broad absorption would appear in the 3200-3500 cm⁻¹ region.

Piperidine ring vibrations: Complex modes involving C-C and C-N stretching and bending throughout the fingerprint region.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry for structure elucidation. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netucm.es

The calculations are performed on the optimized molecular geometry. The predicted shifts for this compound would reflect its unique electronic environment. The ¹⁹F chemical shift would be characteristic of a gem-difluoroalkane. The ¹³C NMR spectrum would show a significant downfield shift for the C4 carbon due to the deshielding effect of the attached fluorine atoms, and its signal would appear as a triplet due to C-F coupling. The signals for C3/C5 and C2/C6 would also be influenced by the fluorine atoms and the N-substituted acetonitrile (B52724) group. Similarly, the ¹H chemical shifts of the protons on the piperidine ring would be predicted, aiding in the assignment of the experimental spectrum. Comparing the calculated shifts with experimental values can confirm the molecular structure and stereochemistry. rsc.orgnih.gov

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for the 4,4-Difluoropiperidine Core.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to F) |

| C2 / C6 | ~45-55 | Singlet |

| C3 / C5 | ~30-40 | Triplet |

| C4 | ~115-125 | Triplet |

| Note: These are estimated values based on computational principles for fluorinated alkanes. Actual values for this compound would be further influenced by the acetonitrile substituent. The multiplicity arises from through-bond J-coupling between carbon and fluorine. |

Computational chemistry is a valuable tool for investigating potential synthetic routes and understanding reaction mechanisms. researchgate.net For a target molecule like this compound, a plausible synthesis could involve the nucleophilic substitution of a precursor, such as 1-(chloromethyl)-4,4-difluoropiperidine, with a cyanide salt.

DFT calculations can be used to model this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net The transition state, which represents the highest energy point along the reaction coordinate, can be located and characterized by frequency analysis (it will have exactly one imaginary frequency).

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net Furthermore, analysis of the transition state geometry provides insight into the bonding changes that occur during the reaction, confirming the proposed mechanism. This approach allows for the theoretical evaluation of different synthetic strategies before their experimental implementation.

Prediction and Interpretation of Spectroscopic Parameters

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles and methodologies for such studies are well-established for analogous fluorinated piperidine derivatives. researchgate.netresearchgate.net MD simulations for this compound would offer a dynamic perspective on its behavior in various environments, such as in solution or interacting with a biological macromolecule.

A typical MD simulation protocol would involve the following steps:

Force Field Parameterization: A suitable force field, such as AMBER or CHARMM, would be selected to describe the interatomic forces within the molecule and its interactions with the surrounding environment. mdpi.com Parameters for the gem-difluoro moiety on the piperidine ring would be of particular importance, and may require quantum mechanical calculations for accurate derivation if not already available.

System Setup: The this compound molecule would be placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

Simulation Production: Following energy minimization and equilibration, the production simulation would be run for a duration sufficient to capture the relevant conformational changes and intermolecular interactions, often on the order of nanoseconds to microseconds. mdpi.com

Such simulations could elucidate several key aspects of the molecule's behavior. For instance, they could reveal the preferred conformations of the difluoropiperidine ring and the orientation of the acetonitrile substituent. Furthermore, in the context of drug design, MD simulations could be employed to study the binding of this compound to a target protein, providing insights into the stability of the protein-ligand complex and the key interacting residues. researchgate.net

Structure-Property Relationship (SPR) Modeling and Predictive Chemistry

Structure-Property Relationship (SPR) modeling and predictive chemistry are invaluable for forecasting the physicochemical and biological properties of a molecule based on its chemical structure. For this compound, these approaches can be used to estimate a range of properties, from basic physicochemical parameters to potential biological activities.

Physicochemical Properties Prediction: The introduction of gem-difluoro groups into a molecule is known to significantly alter its properties. publish.csiro.au For this compound, SPR models could predict:

Lipophilicity (logP): The presence of fluorine atoms can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

pKa: The basicity of the piperidine nitrogen is expected to be influenced by the electron-withdrawing nature of the fluorine atoms. nih.gov

A hypothetical SPR data table for this compound and related structures could be constructed as follows:

| Compound Name | Structure | Predicted logP | Predicted pKa |

| Piperidin-yl-acetonitrile | C7H12N2 | 0.35 | 9.8 |

| (4-Fluoropiperidin-yl)acetonitrile | C7H11FN2 | 0.55 | 9.2 |

| This compound | C7H10F2N2 | 0.70 | 8.5 |

Predictive Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry in drug discovery. researchgate.netresearchgate.net By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new compounds like this compound. The piperidine scaffold is a common feature in many biologically active molecules, and its derivatives have shown a wide range of pharmacological activities. ijnrd.orgnih.gov

For instance, if a series of piperidine-based compounds have been identified as inhibitors of a particular enzyme, a QSAR model could be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The descriptors for this compound could then be calculated and inputted into the model to predict its inhibitory potency. The unique electronic properties conferred by the gem-difluoro group would be a critical descriptor in such a model. nih.gov

Applications in Advanced Organic Synthesis As a Building Block

Pharmaceutical and Medicinal Chemistry Applications

The introduction of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net (4,4-Difluoropiperidin-yl)acetonitrile provides a pre-functionalized scaffold that incorporates these benefits, making it a valuable starting material in pharmaceutical synthesis. allfluoro.com

Synthesis of Fluorinated Heterocyclic Scaffolds for Chemical Biology Research

The development of novel fluorinated heterocyclic scaffolds is a cornerstone of modern chemical biology and drug discovery. This compound is an exemplary building block for this purpose. The core difluoropiperidine structure is itself a key heterocyclic scaffold, and the acetonitrile (B52724) functional group enables its elaboration into more complex systems. bldpharm.com

The nitrile group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. mdpi.com For instance, it can be used to construct fused ring systems or to append other heterocyclic units, such as tetrazoles or oxadiazoles, which are common in medicinal chemistry. mdpi.comacs.org The synthesis of fluorinated piperidines and related saturated heterocycles is an area of active research, with methods being developed for their efficient construction from versatile building blocks. researchgate.net The presence of the gem-difluoro group can influence the conformation and electronic properties of the resulting scaffold, providing tools for fine-tuning molecular properties.

Research Findings on Fluorinated Scaffold Synthesis

| Precursor Type | Resulting Scaffold | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Fluorinated Hydrazones | Fluorinated Tetrahydropyridazines | aza-Barbier reaction followed by intramolecular Michael addition | Peptidomimetics |

| Difluorinated Silyl Enol Ethers | α-Fluoroalkylated Carbonyls | Radical-type difluoroalkylation | Biologically active compounds |

Incorporation into Complex Molecular Architectures and Scaffolds

The true synthetic power of this compound is realized in its ability to be integrated into larger, more complex molecules. The acetonitrile group can be transformed into various other functional groups, which then serve as connection points for further synthetic elaboration.

Key transformations of the acetonitrile moiety include:

Reduction: The nitrile can be reduced to a primary amine, -(CH₂)-CH₂NH₂, which is a common nucleophile used for forming amides, sulfonamides, or for reductive amination reactions to link the piperidine (B6355638) core to other molecular fragments.

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, -(CH₂)-COOH. This allows for the formation of amide bonds, a fundamental linkage in many pharmaceuticals, by coupling with various amines.

Cycloaddition: Nitriles can undergo [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form tetrazole rings, a well-known carboxylic acid bioisostere. drughunter.com

These transformations enable chemists to use the difluoropiperidine unit as a cassette, inserting it into diverse molecular frameworks to modulate pharmacological properties. For example, related fluorinated piperidine scaffolds have been incorporated into inhibitors of cholesterylester transfer protein and macrofilaricidal agents. acs.orgmdpi.com

Development of Bioisosteres through Fluorine Substitution

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design. The gem-difluoro methylene (B1212753) group (CF₂) present in this compound is a well-established bioisostere for a carbonyl group (C=O) or, in some contexts, an ether oxygen or a simple methylene (CH₂) group.

The substitution of a metabolically labile position with a CF₂ group can block oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can lead to improved target binding affinity. drughunter.com The use of tetrazole rings, which can be synthesized from the acetonitrile group, as bioisosteres for carboxylic acids is another prominent application, offering comparable acidity but with greater lipophilicity and metabolic stability. drughunter.com

Agrochemical and Material Science Applications

The influence of organofluorine chemistry extends robustly into the agrochemical sector, where the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. atompharma.co.inresearchgate.net

Design and Synthesis of Fluorinated Agrochemicals

This compound represents a valuable synthon for the creation of new fluorinated agrochemicals. The difluoropiperidine scaffold can be found in a range of biologically active molecules, and its incorporation into potential pesticides can lead to compounds with improved performance. The nitrile group is a key functional handle for building the final agrochemical product. atompharma.co.in Fluorinated intermediates, such as trifluoroacetonitrile, are widely used in the synthesis of heterocyclic compounds containing trifluoromethyl groups for the agrochemical industry, highlighting the demand for such fluorinated building blocks. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.